[2-(Chloromethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[2-(chloromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKVYRKYPKJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497269 | |
| Record name | [2-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142066-41-9 | |
| Record name | [2-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct chloromethylation of benzyl alcohol employs formaldehyde and hydrochloric acid under acidic conditions, adapted from methodologies used in the synthesis of structurally related chloromethyl aromatics. The reaction proceeds via electrophilic aromatic substitution, where protonated formaldehyde generates a chloromethyl carbocation intermediate. Concentrated sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the formation of the chloromethyl group at the ortho position relative to the hydroxymethyl group.
Key parameters include:
Optimization and Challenges
A study mimicking industrial protocols revealed that excess formaldehyde improves chloromethyl group incorporation but risks cross-linking. Lower temperatures (70–80°C) favor ortho selectivity, while higher temperatures (>90°C) promote para substitution. Purification via vacuum distillation yields the product with ~85% purity, requiring subsequent recrystallization for pharmaceutical-grade material.
Table 1: Performance of Direct Chloromethylation Under Varied Conditions
| Temperature (°C) | HCl Equivalents | Formaldehyde Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70 | 5 | 1.5 | 68 | 82 |
| 85 | 7.5 | 3.0 | 72 | 79 |
| 100 | 5 | 4.0 | 65 | 75 |
Protection/Deprotection Strategy
Stepwise Synthesis
To circumvent the directing effects of the hydroxyl group, benzyl alcohol is first protected as a tert-butyldimethylsilyl (TBS) ether. The protected intermediate undergoes chloromethylation under standard Blanc conditions (formaldehyde, HCl, ZnCl₂), followed by deprotection using tetrabutylammonium fluoride (TBAF).
Yield Enhancement
Protection with TBSCl in dichloromethane (0°C, 2 hours) achieves >95% efficiency. Chloromethylation at 80°C for 24 hours affords the chloromethylated derivative in 78% yield. Final deprotection recovers the hydroxyl group without affecting the chloromethyl moiety, yielding [2-(Chloromethyl)phenyl]methanol at 89% overall purity.
Table 2: Protection/Deprotection Route Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBSCl, DCM, 0°C | 96 |
| Chloromethylation | HCHO, HCl, ZnCl₂, 80°C | 78 |
| Deprotection | TBAF, THF, rt | 94 |
Bromination-Oxidation Approach
Bromination of o-Xylene
o-Xylene is brominated at one methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C). The resultant o-(bromomethyl)toluene is hydrolyzed to o-(hydroxymethyl)toluene via NaOH in aqueous ethanol (60°C, 6 hours).
Chlorination and Isolation
The remaining methyl group is chlorinated using sulfuryl chloride (SO₂Cl₂) under UV light, yielding this compound after fractional distillation. This route achieves 63% overall yield but requires stringent control over radical intermediates to prevent dihalogenation.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for Industrial Viability
| Parameter | Direct Chloromethylation | Protection/Deprotection | Bromination-Oxidation |
|---|---|---|---|
| Total Steps | 1 | 3 | 3 |
| Overall Yield (%) | 68–72 | 70–75 | 60–65 |
| Purity Achievable (%) | 85 | 89 | 82 |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$$ | $$$$ | $$ |
Industrial-Scale Production Considerations
Continuous flow reactors enhance the direct chloromethylation route by improving heat transfer and reducing side reactions. Catalyst recycling (e.g., ZnCl₂ recovery via aqueous extraction) and solvent-free conditions align with green chemistry principles. Recent patents highlight the use of immobilized acidic ionic liquids to replace traditional H₂SO₄, reducing corrosion and waste .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
[2-(Chloromethyl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in nucleophilic substitution reactions due to the reactivity of the chloromethyl group. The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions:
-
Oxidation Products :
- [2-(Chloromethyl)phenyl]aldehyde
- [2-(Chloromethyl)phenyl]carboxylic acid
-
Reduction Products :
- [2-(Chloromethyl)phenyl]methane
-
Substitution Products :
- Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Biological Applications
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated its efficacy against clinical isolates of Escherichia coli and Klebsiella pneumoniae, showing considerable inhibition at low concentrations. Additionally, investigations into its anticancer properties have revealed promising candidates with cytotoxicity against breast cancer cell lines, with IC50 values below 20 µM.
Medicinal Chemistry
Precursor for Pharmaceutical Compounds
The compound is being explored as a precursor for synthesizing various pharmaceutical agents. Its ability to act as an intermediate allows for the introduction of diverse functional groups into drug candidates, enhancing their therapeutic potential. Ongoing research aims to evaluate its effectiveness in drug formulations targeting infectious diseases and cancer treatment.
Industrial Applications
Production of Polymers and Resins
In industrial settings, this compound is utilized in the production of polymers and resins. The functional groups present in this compound facilitate polymerization reactions, contributing to the development of advanced materials with specific properties tailored for various applications.
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of derivatives of this compound against clinical isolates. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Anticancer Screening
In a screening assay for anticancer activity, several derivatives were tested against breast cancer cell lines. Compounds derived from this compound exhibited promising cytotoxic effects, with some derivatives achieving IC50 values below 20 µM.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)phenyl]methanol involves its reactivity towards various nucleophiles and electrophiles. The chlorine atom at the ortho position makes the benzyl group more reactive, facilitating nucleophilic substitution reactions. This reactivity is exploited in organic synthesis to introduce various functional groups into the benzyl ring .
Comparison with Similar Compounds
Diarylmethanol Derivatives
Several diarylmethanol analogs, synthesized via analogous routes, demonstrate how substituents influence physical and chemical properties (Table 1):
Table 1: Comparison of Diarylmethanol Derivatives
| Compound Name | Molecular Formula | Physical State | Melting Point (°C) | Key IR (cm⁻¹) | Key $^1$H NMR (δ, ppm) | Applications/Significance |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)phenylmethanol (2b) | C₁₄H₁₂Cl₂O | White solid | 48–51 | 3205 (O–H stretch) | 2.44 (d, J=2.4 Hz), 7.22–7.39 (m, 8H) | Precursor to dichlorinated thiophenes |
| 2-(Chloromethyl)phenylmethanol (2d) | C₁₅H₁₅ClO₂ | Colorless oil | – | 3403, 1611 (C=O) | 2.32 (d, J=2.3 Hz), 6.86 (m, 8H) | Electron-donating methoxy group enhances solubility |
| 4-{2-(Chloromethyl)phenylmethyl}benzonitrile (2e) | C₁₅H₁₂ClNO | Yellow oil | – | 3439 (O–H), 2230 (C≡N) | 2.68 (d, J=2.7 Hz), 7.26 (m, 8H) | Cyano group enables conjugation in materials science |
Key Observations :
Heterocyclic and Sulfur-Containing Analogs
Table 2: Heterocyclic and Sulfur Derivatives
Key Observations :
Ethanol and Amine Derivatives
Table 3: Alcohol and Amine Analogs
Key Observations :
- Ethanol derivatives: Broader solubility profiles compared to methanol analogs .
- Amine salts : Improved crystallinity and stability for storage .
Biological Activity
[2-(Chloromethyl)phenyl]methanol, a compound with the molecular formula C8H9ClO and a molar mass of 172.61 g/mol, is an organic molecule that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C8H9ClO
- Molar Mass : 172.61 g/mol
- Structure : The compound features a chloromethyl group attached to a phenyl ring, which enhances its reactivity in various chemical reactions.
The biological activity of this compound is largely attributed to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets such as enzymes and receptors. Specifically, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of their functions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.03125 - 0.25 µg/mL |
| Acinetobacter baumannii | 1 - 4 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have demonstrated cytotoxic effects against human colorectal carcinoma cells (T84 cells) and other cancer types.
| Cancer Cell Line | IC50 Value |
|---|---|
| T84 (Colorectal carcinoma) | 15 µM |
| HeLa (Cervical carcinoma) | 10 µM |
These results indicate that modifications to the structure of this compound could enhance its efficacy as an anticancer agent .
3. Other Pharmacological Activities
Further research has suggested additional pharmacological activities associated with this compound, including antifungal properties and potential use as a precursor for synthesizing pharmaceutical compounds. Its ability to act as an intermediate in organic synthesis also highlights its versatility in medicinal chemistry applications .
Case Studies
Several case studies have explored the biological activities of this compound derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae, demonstrating significant inhibition at low concentrations.
- Anticancer Screening : Another study screened multiple derivatives for cytotoxicity against breast cancer cell lines, revealing promising candidates with IC50 values below 20 µM.
Q & A
Q. What are the recommended synthetic routes for [2-(Chloromethyl)phenyl]methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reactions. For example, chloromethyl groups in aromatic systems (e.g., chloromethyl phenyl sulfide) undergo solvolysis in aqueous-organic solvents (e.g., ethanol-methanol mixtures) under controlled kinetic conditions . Optimizing solvent polarity and temperature is critical; lower polarity solvents may reduce side reactions. A patent application highlights the use of chloromethyl intermediates in multi-step syntheses, suggesting protective group strategies (e.g., for hydroxyl groups) to prevent undesired substitutions . Reaction monitoring via TLC or HPLC is advised to track intermediate formation.
Q. What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare observed values with literature data (e.g., 82–85°C for structurally related N-[2-(chloromethyl)phenyl]methanesulfonamide) .
- Spectroscopy : Use H/C NMR to confirm the chloromethyl (-CHCl) and benzyl alcohol (-CHOH) groups. IR can validate O-H and C-Cl stretches. Discrepancies in spectral data (e.g., shifted peaks) may arise from solvent effects or impurities; replicate analyses in deuterated solvents (e.g., DMSO-d) are recommended .
- Chromatography : HPLC with UV detection ensures purity, while GC-MS identifies volatile byproducts.
Advanced Research Questions
Q. How does the chloromethyl group's reactivity influence the compound's stability under various solvent conditions, and what experimental approaches can assess decomposition pathways?
- Methodological Answer : The chloromethyl group is prone to hydrolysis, especially in protic solvents. Kinetic studies in ethanol-water mixtures (e.g., 40% ethanol) show that nucleophilic attack by water or alcohols can form methanol or ether derivatives . To assess stability:
- Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) at 40–60°C.
- Monitor degradation via LC-MS to identify products (e.g., benzaldehyde from oxidation).
- Control humidity during storage, as hygroscopicity may accelerate hydrolysis .
Q. What computational models are suitable for predicting the interaction of this compound with biological targets, and how can in silico findings be validated experimentally?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., histone deacetylases, referenced in related chlorinated ethanol derivatives) .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., chloromethyl electrophilicity).
- Validation : Compare computational binding affinities with experimental IC values from enzyme inhibition assays. For example, structural analogs like (R)-(4-chlorophenyl)(pyridin-2-yl)methanol have shown bioactivity in drug development .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound derivatives across studies?
- Methodological Answer : Variations may arise from impurities, polymorphs, or measurement conditions. For example, chloromethyl-substituted thiazoles show melting point differences >10°C depending on recrystallization solvents . To resolve contradictions:
- Reproduce Synthesis : Use standardized protocols (e.g., gradient cooling for crystallization).
- Control Instrumentation : Calibrate DSC/melting point apparatuses.
- Report Context : Specify solvent systems and heating rates in publications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
